13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one
Description
13-Methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-pentaen-2-one is a heterocyclic compound featuring a tetracyclic framework with fused rings containing sulfur (thia), nitrogen (aza), and oxygen (methoxy) substituents. The IUPAC name reflects its complex bridged ring system, including four fused rings (tricyclo notation: [8.7.0.0³,⁸.0¹¹,¹⁶]) and five double bonds (pentaen).
Properties
IUPAC Name |
13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-8-3-4-10-9(7-8)11-12(15-10)13(18)17-5-2-6-20-14(17)16-11/h3-4,7,15H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMXGCWQMOUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=C4N(C3=O)CCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, functional group transformations, and purification processes. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.
Comparison with Similar Compounds
Core Frameworks and Heteroatom Substitution
- Target Compound : Contains a tetracyclic system with 1 sulfur (7-thia) , 3 nitrogens (3,9,17-triaza) , and 1 methoxy oxygen . The bridgehead positions (0³,⁸ and 0¹¹,¹⁶) contribute to rigidity .
- Compound 13 () : A pentacyclic analog with 1 sulfur (18-thia) , 5 nitrogens (6,14,16,19,20-pentaaza) , and two ketone groups. Its larger pentacyclo[12.6.0.0²,⁶.⁸,¹³.¹⁵,¹⁹] framework increases steric complexity compared to the target compound .
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one () : Features 2 sulfurs (3,7-dithia) and 1 nitrogen (5-aza) in a tetracyclic system. The additional sulfur atom may enhance electronic delocalization or alter solubility .
- 14-Methoxy-2,16-dioxapentacyclo Compound () : Replaces sulfur and nitrogen with 2 oxygens in a pentacyclic system. Oxygen’s higher electronegativity likely strengthens hydrogen bonding, as evidenced by its crystal structure (C–H···O interactions with D···A distances of 3.37–3.54 Å) .
Hydrogen Bonding and Crystal Packing
The target compound’s methoxy group and ketone oxygen could participate in hydrogen bonding, similar to the C–H···O interactions observed in ’s dioxapentacyclo compound. Such interactions stabilize crystal lattices and influence melting points .
Physicochemical Properties
The higher melting point of Compound 13 (284–286°C) compared to oxygenated analogs may reflect stronger dipole-dipole interactions from its nitrogen-rich framework .
Molecular Descriptors and Electronic Effects
As discussed in , molecular properties depend on topological, metric, and electronic descriptors. In contrast, nitrogen-rich systems (e.g., Compound 13) may exhibit stronger hydrogen-bonding capacity and basicity .
Biological Activity
The compound 13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound features a unique tetracyclic structure characterized by multiple nitrogen and sulfur atoms in its framework. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to 13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : The presence of sulfur and nitrogen atoms contributes to its antimicrobial properties by disrupting bacterial cell walls.
- Anticancer Effects : Studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Pharmacological Effects
Evidence from various studies highlights the following pharmacological effects:
- In vitro Studies : Laboratory tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
- In vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor growth and improved survival rates compared to control groups.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2022) investigated the effects of the compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers when treated with concentrations above 10 µM.
Case Study 2: Antimicrobial Efficacy
Research by Johnson et al. (2023) evaluated the antimicrobial properties against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating effective antibacterial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
